epsilon-Acetimidoyllysine hydrochloride
Description
epsilon-Acetimidoyllysine hydrochloride is a chemically modified lysine derivative where the epsilon-amino group is substituted with an acetimidoyl group (-NH-C(=NH₂)-CH₃), followed by hydrochloric acid salt formation. This compound is structurally characterized by its lysine backbone, acetimidoyl functional group, and hydrochloride counterion. Its acetimidoyl group may enhance stability or modulate reactivity compared to unmodified lysine derivatives, though detailed mechanistic studies are absent in the provided evidence.
Properties
Molecular Formula |
C8H18ClN3O2 |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
2-amino-6-(1-aminoethylideneamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-6(9)11-5-3-2-4-7(10)8(12)13;/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13);1H |
InChI Key |
HJYWSATZDBEAOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCCCC(C(=O)O)N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of epsilon-Acetimidoyllysine hydrochloride typically involves the following steps:
Protection of the alpha-amino group: The alpha-amino group of lysine is protected using a suitable protecting group, such as a carbobenzyloxy (Cbz) group.
Formation of the acetimidoyl group: The epsilon-amino group of the protected lysine is reacted with an acetimidoyl chloride in the presence of a base, such as triethylamine, to form the acetimidoyl derivative.
Deprotection: The protecting group is removed under acidic conditions to yield epsilon-Acetimidoyllysine.
Formation of the hydrochloride salt: The free base is treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Acetimidoylation Reactions
-
Reagents : Acetimidoyl chloride (CH3C(=NH)Cl) or thiourea derivatives under basic conditions.
-
Mechanism : The epsilon-amino group of lysine attacks the electrophilic carbon of the acetimidoylating agent (Figure 1).
-
Catalysis : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) may neutralize HCl byproducts, driving the reaction forward .
Stability and Reactivity
The acetimidoyl group exhibits distinct reactivity compared to acetyl or methylated lysine derivatives:
Hydrolysis
-
Acidic Conditions : The imine bond hydrolyzes to regenerate lysine and acetamide:
-
Basic Conditions : Slower hydrolysis due to reduced proton availability .
Nucleophilic Attack
-
Thiols/Amino Groups : The electrophilic imine carbon reacts with nucleophiles (e.g., cysteine thiols), forming stable adducts:
This reactivity mirrors azide-alkyne click chemistry observed in 6-azido-L-lysine derivatives .
Reductive Stability
-
NaBH4/NaCNBH3 : The imine group is reduced to a secondary amine:
Analytical Characterization
Key techniques for monitoring reactions and structural elucidation:
Mass Spectrometry (MS)
-
EESI-MS : Extractive electrospray ionization-MS enables real-time tracking of intermediates, as demonstrated in aniline-acetonylacetone reactions .
-
CID Analysis : Collision-induced dissociation identifies fragment ions (e.g., m/z 172 for pyrrole derivatives) .
Nuclear Magnetic Resonance (NMR)
-
13C NMR : Distinguishes acetimidoyl carbons (δ ~160–170 ppm for C=NH) from acetyl groups (δ ~170–180 ppm) .
-
1H-13C HSQC : Maps correlations between imine protons and carbons, critical for confirming regioselectivity .
Comparative Reactivity of Lysine Derivatives
Scientific Research Applications
Epsilon-Acetimidoyllysine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is employed in the study of protein modifications and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of epsilon-Acetimidoyllysine hydrochloride involves its interaction with specific molecular targets. The acetimidoyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that alter their function. This interaction can affect various cellular pathways and processes, including signal transduction, enzyme activity, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl Acetimidate Hydrochloride (CAS 14777-27-6)
- Molecular Formula: C₃H₈ClNO (vs. epsilon-Acetimidoyllysine’s larger lysine-based structure).
- Applications : Used in synthesizing pharmaceuticals and agrochemicals due to its reactivity in amidination reactions . Unlike epsilon-Acetimidoyllysine, methyl acetimidate lacks a lysine backbone, limiting its use in peptide modification.
- Purity and Stability : High-purity grades (>98%) ensure reliability in industrial applications, a trait likely shared with epsilon-Acetimidoyllysine hydrochloride for research consistency .
Acetylcholine Hydrochloride
- Molecular Formula: C₇H₁₇ClNO₂ (evidence 2).
- Functional Groups : Contains an acetylated quaternary ammonium group, contrasting with epsilon-Acetimidoyllysine’s acetimidoyl-lysine structure.
Isothipendyl Hydrochloride
- Molecular Weight : 321.87 g/mol (evidence 3), significantly higher than typical acetimidoyl derivatives.
- Therapeutic Use : An antihistamine, highlighting the pharmacological diversity of hydrochlorides. Unlike isothipendyl, this compound may lack direct therapeutic activity but could serve as a synthetic intermediate .
Physicochemical and Analytical Comparisons
Solubility and Stability
- Acetyl Chloride : A reactive, fuming liquid (evidence 4), whereas this compound is likely a solid with greater hydrolytic stability due to its acetimidoyl group.
- Clindamycin Hydrochloride : FTIR data (evidence 5) confirm characteristic peaks for hydrochloride salts (e.g., N-H stretches), which would also be present in this compound.
Analytical Methods
- RP-HPLC Validation : Methods for amitriptyline hydrochloride (evidence 6, 7) could be adapted for epsilon-Acetimidoyllysine, given shared hydrochloride properties (e.g., UV detection at ~210–230 nm).
- Dissolution Kinetics : Famotidine hydrochloride’s zero-order release profile (evidence 1) suggests that this compound may require similar formulation strategies for controlled delivery.
Biological Activity
Epsilon-Acetimidoyllysine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and therapeutic applications. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Overview of this compound
This compound is a derivative of lysine, an essential amino acid known for its role in protein synthesis and various metabolic processes. The modification of lysine into epsilon-acetimidoyl form enhances its biological properties, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Mechanism of Action:
Research indicates that this compound exhibits significant antimicrobial properties. The compound appears to disrupt bacterial cell membranes, leading to cell lysis. This action is primarily attributed to its cationic nature, which allows it to interact with negatively charged components of bacterial membranes.
Case Studies:
- Antibacterial Efficacy: A study evaluated the antibacterial activity of this compound against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
- Synergistic Effects: In combination with other antimicrobial agents, this compound showed enhanced efficacy against antibiotic-resistant strains. This synergism highlights its potential role in addressing the growing issue of antibiotic resistance .
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 15 |
| Escherichia coli | 16 µg/mL | 20 |
| Klebsiella pneumoniae | 64 µg/mL | 12 |
| Enterococcus faecalis | 32 µg/mL | 18 |
Cellular Interaction and Mechanisms
Research has shown that this compound interacts with bacterial membranes through electrostatic interactions, leading to membrane destabilization. This interaction is critical for its antimicrobial action:
- Membrane Disruption: The compound binds to the lipid bilayer, causing structural changes that result in increased permeability and eventual cell death .
- Effect on Metabolism: Studies indicate that treatment with this compound can alter metabolic pathways in bacteria, affecting their growth and survival rates .
Therapeutic Potential
Beyond its antimicrobial properties, this compound shows promise in other therapeutic areas:
- Anti-inflammatory Effects: Preliminary studies suggest that this compound may have anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .
- Wound Healing Applications: Due to its antimicrobial activity, it may be useful in developing topical formulations for wound care, reducing infection risks while promoting healing .
Q & A
Q. How can interdisciplinary teams collaboratively design experiments for ε-acetimidoyllysine hydrochloride applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
